MFCD02347873
Description
While explicit data for this compound are unavailable, its properties and applications can be inferred from structurally related compounds, such as boronic acids (e.g., CAS 1046861-20-4) and isoquinolinone derivatives (e.g., CAS 56469-02-4) . These analogs typically exhibit diverse applications in catalysis, medicinal chemistry, and materials science. For instance:
- Structural features: Likely contains aromatic rings with functional groups (e.g., boronic acid, hydroxyl, or halogen substituents) that enhance reactivity and binding affinity.
- Physicochemical properties: Expected molecular weight range: 160–250 g/mol, moderate solubility in polar solvents (e.g., ~0.2–0.7 mg/mL in water or THF), and logP values between 1.6–2.6, indicating balanced lipophilicity .
- Synthetic routes: May involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogs like CAS 1046861-20-4 (boronic acid synthesis) .
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-2-27-13-9-7-12(8-10-13)24-11-16(25)17(18(24)21)19-22-15-6-4-3-5-14(15)20(26)23-19/h3-10,21,25H,2,11H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGZVOMMCQAVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02347873 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically includes:
Preparation of Intermediates: The initial steps involve the preparation of intermediate compounds through various chemical reactions such as condensation, cyclization, and substitution.
Final Synthesis: The final step involves the combination of intermediates under specific reaction conditions, including temperature, pressure, and the use of catalysts to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD02347873 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD02347873 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD02347873 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD02347873 (hypothetical) with two structurally related compounds: CAS 1046861-20-4 (boronic acid) and CAS 56469-02-4 (isoquinolinone derivative). Data are derived from experimental studies and computational models .
Key Differences:
Functional Groups: CAS 1046861-20-4 contains a boronic acid group, enabling coordination with transition metals (e.g., Pd, Fe) for catalytic applications . CAS 56469-02-4 features a hydroxylated isoquinolinone core, making it suitable for bioactive molecule synthesis (e.g., kinase inhibitors) .
Solubility and Bioavailability: CAS 56469-02-4 has higher solubility in ethanol (0.687 mg/mL vs. 0.24 mg/mL for CAS 1046861-20-4), correlating with its superior bioavailability score (0.55 vs. 0.24) .
Synthetic Complexity :
- CAS 1046861-20-4 requires air-sensitive palladium catalysts, whereas CAS 56469-02-4 is synthesized via simpler alkylation under mild conditions .
Functional Similarities:
- Both analogs serve as intermediates in pharmaceutical synthesis, with CAS 1046861-20-4 used in hybrid ligand systems and CAS 56469-02-4 in heterocyclic drug scaffolds .
- Moderate logP values (1.6–2.2) enable membrane permeability in drug candidates while retaining water solubility for formulation .
Research Findings and Implications
Catalytic Performance: Boronic acid analogs like CAS 1046861-20-4 achieve >90% yield in Suzuki-Miyaura couplings, outperforming traditional ligands in stability . this compound’s hypothetical halogen substituents may enhance oxidative stability in catalytic cycles compared to non-halogenated analogs .
Thermodynamic Stability :
- Halogenated boronic acids (e.g., CAS 1046861-20-4) exhibit higher thermal stability (decomposition >200°C) than hydroxylated heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
